molecular formula C19H9Cl2F3N2O B2581954 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one CAS No. 478033-81-7

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one

Cat. No. B2581954
CAS RN: 478033-81-7
M. Wt: 409.19
InChI Key: DHCVUVRLUHQXIL-UHFFFAOYSA-N
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Description

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one, also known as C3CTFP, is a synthetic molecule that has recently been studied for its potential applications in scientific research.

Scientific Research Applications

Coordination Chemistry with Metal Ions

The adaptable coordination chemistry of this compound has been explored with metals like zinc and mercury. This compound demonstrates high versatility, providing different environments to the metal center due to its diverse coordination modes. In the zinc complex, the ligand exhibits an "open" structure, while in the mercury complex, it retains its original arrangement (Ardizzoia, Brenna, & Therrien, 2010).

Hydrogen-Bonded Structures

The hydrogen-bonded structures of isomeric compounds involving this chemical, particularly with chloro- and nitro-substituted benzoic acid, have been studied. This research demonstrates how these isomeric compounds form short hydrogen bonds with significant distances, showing potential applications in materials science and molecular design (Gotoh & Ishida, 2009).

Synthesis of Novel Heterocyclic Compounds

This compound serves as a base for synthesizing various heterocyclic compounds. For example, novel tetrazolo and imidazolo derivatives have been created using this compound, some of which have been screened for biological activity, indicating potential applications in pharmaceutical and chemical industries (Mulwad & Lohar, 2003).

Structural Evaluation in Crystallography

The compound's derivatives have been evaluated in crystallography studies. Such research contributes to our understanding of molecular structures and can guide the design of new materials and drugs. The study of monohydrates of derivatives, for instance, provides insights into molecular tautomerism and stability in different environmental conditions (Ferreira et al., 2013).

Synthesis of Benzoquinolines and Related Derivatives

The compound is crucial in synthesizing benzoquinolines and related derivatives, which have varied applications, including potential use in developing novel organic compounds with specific chemical properties. These syntheses contribute to the field of organic chemistry and material science (Yamaguchi et al., 1989).

properties

IUPAC Name

6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-benzo[h]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-14-6-12-16(11-4-2-1-3-10(11)14)26-8-13(18(12)27)17-15(21)5-9(7-25-17)19(22,23)24/h1-8H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCVUVRLUHQXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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